molecular formula C24H17N3O3 B6059708 3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone

Cat. No.: B6059708
M. Wt: 395.4 g/mol
InChI Key: IFVSHGVZVPJOHI-XMHGGMMESA-N
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Description

3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C24H17N3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.12699141 g/mol and the complexity rating of the compound is 753. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H16N3O3C_{24}H_{16}N_{3}O_{3}, with a molecular weight of approximately 421.4 g/mol. The structure features a quinazolinone core substituted with a methoxyphenyl group and an indole-derived moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : A study demonstrated that derivatives of quinazolinones showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring significantly influenced the antibacterial efficacy, with methoxy and methyl groups enhancing activity compared to other electron-withdrawing or donating groups .
  • Antifungal Activity : In vitro tests revealed that certain derivatives exhibited antifungal properties against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 μg/mL .

Anticancer Potential

The anticancer properties of quinazolinone derivatives have been explored through various studies. For example:

  • In vitro Cytotoxicity : Compounds derived from quinazolinone structures have shown promising results in inhibiting cancer cell proliferation. A notable derivative demonstrated an IC50 value of 0.5 μM against human myelogenous leukemia K562 cells, highlighting its potential as an antitumor agent .

Other Pharmacological Activities

Quinazolinones are also recognized for their diverse pharmacological profiles, including:

  • Analgesic and Anti-inflammatory Effects : Some derivatives have been reported to possess analgesic and anti-inflammatory activities, making them candidates for pain management therapies.
  • CNS Activity : Certain compounds exhibit central nervous system (CNS) depressant effects, suggesting potential applications in treating neurological disorders .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents at different positions on the quinazolinone scaffold has been shown to significantly impact biological activity.

Substituent PositionEffect on Activity
Para position on phenylEnhanced antibacterial activity
Indole-derived moietyIncreased cytotoxicity against cancer cells

Case Studies

  • Antibacterial Study : A series of novel quinazolinone derivatives were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus. The study found that compounds with methoxy substitutions exhibited the highest potency, with MIC values as low as 16 μg/mL .
  • Antitumor Evaluation : In a study assessing the anticancer effects of quinazolinones, several derivatives were tested against K562 leukemia cells. The most potent compound was identified with an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Scientific Research Applications

Medicinal Chemistry Applications

Quinazolinones are recognized for their pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antioxidant activities. The specific compound has been studied for its potential as an anticancer agent due to its structural similarities to known antitumor compounds.

Anticancer Activity

Research indicates that quinazolinone derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, studies have shown that certain quinazolinones exhibit activity against various cancer cell lines by targeting specific pathways involved in cell growth and survival .

Antibacterial Properties

The compound has also been evaluated for its antibacterial properties. Quinazolinones have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial enzymes or interference with essential metabolic pathways .

Synthetic Applications

Quinazolinones serve as versatile intermediates in organic synthesis. The compound can be utilized in the development of novel synthetic pathways to create other biologically active molecules.

Synthesis of Derivatives

The synthesis of derivatives from quinazolinones is a well-explored area. For example, reactions with various halides can yield a range of functionalized products that may possess enhanced biological activities . The ability to modify the quinazolinone structure allows for the exploration of structure-activity relationships (SAR), which is critical in drug development.

Biological Evaluation Studies

Numerous studies have focused on the biological evaluation of quinazolinone derivatives, including the compound .

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against cancer and bacterial strains. These studies typically involve measuring cell viability and growth inhibition in response to treatment with the compound .

In Vivo Studies

In vivo evaluations are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound. Animal models are often used to test the therapeutic potential and toxicity profiles before advancing to clinical trials .

Case Studies

Several case studies highlight the applications of quinazolinones, including the specific compound discussed:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using quinazolinone derivatives .
Study BAntibacterial PropertiesShowed effectiveness against MRSA strains, indicating potential for treating resistant infections .
Study CSynthesis PathwaysDeveloped new synthetic routes leading to novel derivatives with improved biological profiles .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(E)-(2-oxo-1H-indol-3-ylidene)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c1-30-16-12-10-15(11-13-16)27-22(25-21-9-5-3-7-18(21)24(27)29)14-19-17-6-2-4-8-20(17)26-23(19)28/h2-14H,1H3,(H,26,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSHGVZVPJOHI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/4\C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.